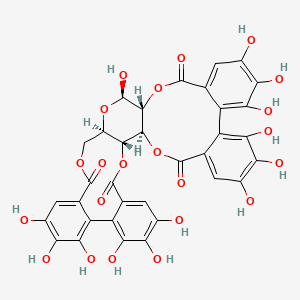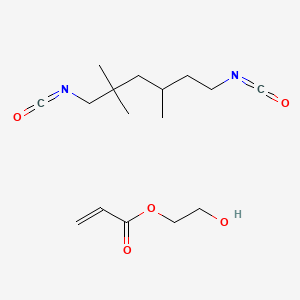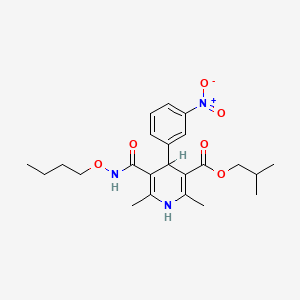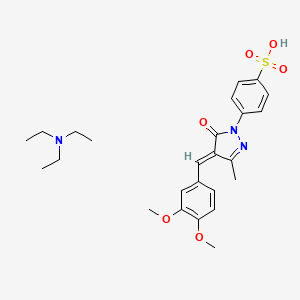
Einecs 289-359-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-azobis(2-methylpropionitrile) , is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a radical initiator in polymerization reactions.
準備方法
2,2’-azobis(2-methylpropionitrile): can be synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.
化学反応の分析
2,2’-azobis(2-methylpropionitrile): undergoes various types of chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form nitrogen gas and two radicals, which can initiate polymerization reactions.
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form derivatives.
Common reagents and conditions used in these reactions include organic solvents , heat , and catalysts . The major products formed from these reactions are typically polymers and oligomers .
科学的研究の応用
2,2’-azobis(2-methylpropionitrile): is widely used in scientific research due to its ability to generate radicals. Some of its applications include:
Polymer Chemistry: It is used as a radical initiator in the polymerization of monomers to form polymers such as and .
Biology: It is used in the study of radical-induced damage to biological molecules and cells.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of plastics, rubbers, and adhesives.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of radicals through thermal decomposition. The compound decomposes to form two 2-cyanoprop-2-yl radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the carbon-carbon double bonds of monomers and the formation of covalent bonds between monomer units.
類似化合物との比較
2,2’-azobis(2-methylpropionitrile): is unique in its ability to generate radicals at relatively low temperatures, making it a valuable initiator in polymerization reactions. Similar compounds include:
2,2’-azobis(2-methylbutyronitrile): A similar radical initiator with a slightly different structure.
2,2’-azobis(isobutyronitrile): Another radical initiator with similar properties but different decomposition temperatures.
Benzoyl peroxide: A commonly used radical initiator with different chemical properties and applications.
These compounds are used in similar applications but may differ in their reactivity, decomposition temperatures, and solubility in various solvents.
特性
CAS番号 |
87980-30-1 |
|---|---|
分子式 |
C25H33N3O6S |
分子量 |
503.6 g/mol |
IUPAC名 |
N,N-diethylethanamine;4-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C19H18N2O6S.C6H15N/c1-12-16(10-13-4-9-17(26-2)18(11-13)27-3)19(22)21(20-12)14-5-7-15(8-6-14)28(23,24)25;1-4-7(5-2)6-3/h4-11H,1-3H3,(H,23,24,25);4-6H2,1-3H3/b16-10+; |
InChIキー |
QGTXWYFALBBOJT-QFHYWFJHSA-N |
異性体SMILES |
CCN(CC)CC.CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O |
正規SMILES |
CCN(CC)CC.CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
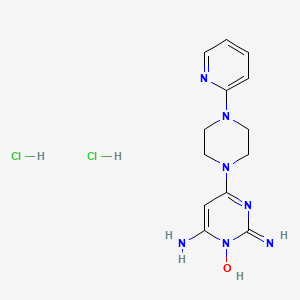
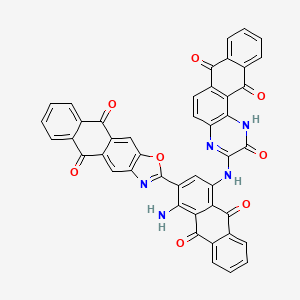
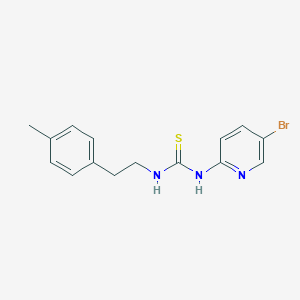
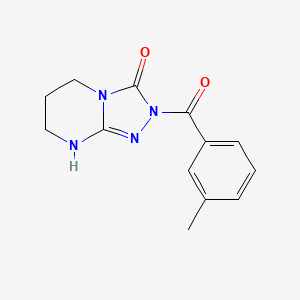
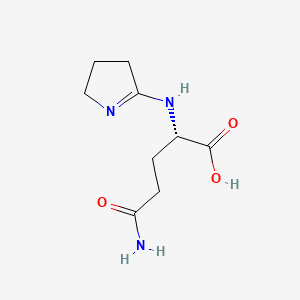
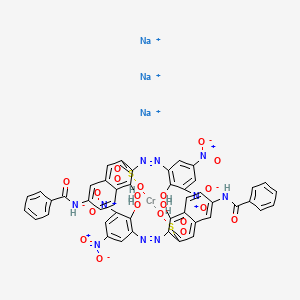
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
